molecular formula C10H10N2S2Sn B14441761 (2,3-Quinoxalinyldithio)dimethyltin CAS No. 73927-90-9

(2,3-Quinoxalinyldithio)dimethyltin

Cat. No.: B14441761
CAS No.: 73927-90-9
M. Wt: 341.0 g/mol
InChI Key: KNJCUWPTKOCFRS-UHFFFAOYSA-L
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Description

Dimethyltin(2+);quinoxaline-2,3-dithiolate is a coordination compound that combines the organotin moiety dimethyltin(2+) with the heterocyclic ligand quinoxaline-2,3-dithiolate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyltin(2+);quinoxaline-2,3-dithiolate typically involves the reaction of dimethyltin dichloride with quinoxaline-2,3-dithiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for dimethyltin(2+);quinoxaline-2,3-dithiolate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyltin(2+);quinoxaline-2,3-dithiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: The tin center can participate in substitution reactions, where ligands are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or thiolates can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tin complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in the replacement of one or more ligands on the tin center.

Mechanism of Action

The mechanism by which dimethyltin(2+);quinoxaline-2,3-dithiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline-2,3-dithiolate ligand can coordinate to metal centers in enzymes, potentially inhibiting their activity. Additionally, the organotin moiety can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyltin(2+);quinoxaline-2,3-dithiolate is unique due to the combination of the organotin moiety with the quinoxaline-2,3-dithiolate ligand. This combination imparts distinct electronic and structural properties, making it suitable for specific applications in catalysis, materials science, and medicinal chemistry .

Properties

CAS No.

73927-90-9

Molecular Formula

C10H10N2S2Sn

Molecular Weight

341.0 g/mol

IUPAC Name

2,2-dimethyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline

InChI

InChI=1S/C8H6N2S2.2CH3.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;;;/h1-4H,(H,9,11)(H,10,12);2*1H3;/q;;;+2/p-2

InChI Key

KNJCUWPTKOCFRS-UHFFFAOYSA-L

Canonical SMILES

C[Sn]1(SC2=NC3=CC=CC=C3N=C2S1)C

Origin of Product

United States

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